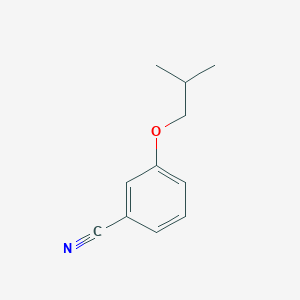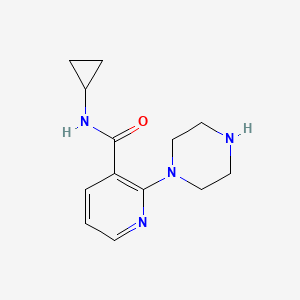
1-(3-Methylbutanoyl)piperidin-4-amine
Vue d'ensemble
Description
1-(3-Methylbutanoyl)piperidin-4-amine is a biochemical compound used for proteomics research . It has a molecular weight of 184.28 and a molecular formula of C10H20N2O .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CC©CC(=O)N1CCC(CC1)N .Applications De Recherche Scientifique
Bioactive Compound Synthesis
1-(3-Methylbutanoyl)piperidin-4-amine and related compounds are significant in the synthesis of various bioactive compounds. Studies indicate their relevance in creating molecules with potential therapeutic effects. For instance, the unique pharmacological activities of the 4-anilidopiperidine class of opiates, including derivatives like ohmefentanyl, highlight the importance of such structures in medicinal chemistry. These molecules serve as potent molecular probes for investigating receptor-mediated phenomena, potentially leading to the development of novel pharmacotherapeutics (Brine et al., 1997).
Heterocyclic Amine Analysis
The compound falls under the broader category of heterocyclic amines (HAs), which are of significant interest due to their presence in various foods and potential carcinogenic effects. Studies have explored the presence of HAs like this compound in different dietary sources and their biological implications. For example, investigations into the urinary excretion of amines indicate continuous human exposure to HAs through food, emphasizing the need for monitoring and understanding these compounds (Ushiyama et al., 1991).
Role in Disease Models
Certain derivatives and structurally similar compounds to this compound have been used to understand disease mechanisms better. For instance, the compound MPTP, which has structural similarities, has been utilized to create animal models of Parkinsonism, providing invaluable insights into the pathology of Parkinson's disease and potential therapeutic pathways (Langston et al., 1983).
Industrial Applications
In the industry, derivatives of amines similar to this compound find applications in creating various products. For example, chiral sulfinamides are used in the stereoselective synthesis of amines and their derivatives, highlighting the industrial relevance of such compounds. These methodologies offer access to structurally diverse N-heterocycles like piperidines, which are fundamental in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental and Health Monitoring
The understanding and monitoring of amines like this compound are crucial for environmental and health-related studies. Research indicates the continuous exposure of humans to carcinogenic heterocyclic amines through diet. This necessitates the development of sensitive detection and monitoring methods to understand exposure levels and mitigate potential health risks (Wakabayashi et al., 1993).
Orientations Futures
Piperidines, including 1-(3-Methylbutanoyl)piperidin-4-amine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis and potential applications of piperidine derivatives .
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-10(13)12-5-3-9(11)4-6-12/h8-9H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPTTKRKHUWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254825 | |
| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902836-48-0 | |
| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)




![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)


![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)




